molecular formula C13H12N2O3 B1237535 Indolylacryloylglycine CAS No. 3475-68-1

Indolylacryloylglycine

Cat. No.: B1237535
CAS No.: 3475-68-1
M. Wt: 244.25 g/mol
InChI Key: DUIFVCFSAWHIOD-AATRIKPKSA-N
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Description

Indolylacryloylglycine, also known as IAG or indoleacrylic glycine, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
This compound is a N-acyl-amino acid.

Scientific Research Applications

Role in Human Physiology

IAcrGly, identified as a physiological component in urine, plays an ambiguous role in the human body. Its excretion level changes under various physiological and pathological conditions, including age dependence, seasonal variations, and diseases like photodermatoses, muscle dystrophy, and liver cirrhosis. The metabolic pathways involving IAcrGly are complex and involve several precursors like indolylacrylic acid, indolyllactic, and indolylpropionic acids. Research has developed methods for analyzing these metabolites using high-performance liquid chromatography (HPLC) (Marklová & Fojtásková, 1996).

Relation to Tryptophan Metabolism

IAcrGly, a regular constituent of human urine, changes its excretion in various conditions including skin diseases and burns. Studies have compared its excretion with other tryptophan metabolites like indolylacetic acid (IAA) and 5-hydroxyindolylacetic acid (5-HIAA), revealing significant variations during different physiological states (Marklová, Klein, & Hais, 1993).

Potential Diagnostic Applications

In certain pathological conditions like malignant diseases, variations in the excretion of IAcrGly and other tryptophan metabolites have been observed. These findings suggest potential diagnostic applications of IAcrGly in identifying and monitoring various health conditions (Marklová, Hak, Pařízek, & Morávek, 1992).

Links to Microbial Metabolism and Disorders

Research suggests that differences in urinary compositional phenotypes in rats, potentially arising from gut microbial metabolism of phenylalanine, could explain the origin of trans-IAcrGly. This hypothesis connects IAcrGly to gut microbial metabolism and its potential role in disorders like autism (Clayton, 2012).

Biomarker Discovery in Bladder Cancer

Urine metabolomics studies, including the analysis of IAcrGly, have been instrumental in identifying biomarkers for diseases like bladder cancer. Such studies highlight the significance of IAcrGly in clinical research and its potential in disease biomarker discovery (Liu et al., 2018).

Properties

IUPAC Name

2-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(15-8-13(17)18)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-7,14H,8H2,(H,15,16)(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFVCFSAWHIOD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indolylacryloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3475-68-1, 61994-17-0
Record name Indolylacryloylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolylacryloylglycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEY8PP6VM8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indolylacryloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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